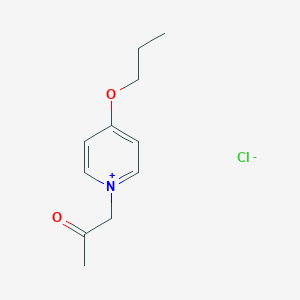
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a propoxy group and an oxopropyl group, along with a chloride ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride typically involves the alkylation of 4-propoxypyridine with an appropriate oxopropylating agent. One common method is the reaction of 4-propoxypyridine with 2-oxopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridinium salts.
科学研究应用
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride involves its interaction with molecular targets such as enzymes or receptors. The oxopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyridinium moiety can interact with aromatic residues in proteins, affecting their conformation and function.
相似化合物的比较
1-(2-Oxopropyl)theobromine: A derivative with similar structural features but different biological activities.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: A compound with a similar oxopropyl group but different reactivity and applications.
Dialkyl (2-oxopropyl)phosphonates: Compounds with similar oxopropyl groups used in the synthesis of phosphorylated heterocycles.
Uniqueness: 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride is unique due to its combination of a pyridinium salt structure with an oxopropyl group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
1-(4-propoxypyridin-1-ium-1-yl)propan-2-one;chloride |
InChI |
InChI=1S/C11H16NO2.ClH/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VNRXYYMTBJUYNJ-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=CC=[N+](C=C1)CC(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















